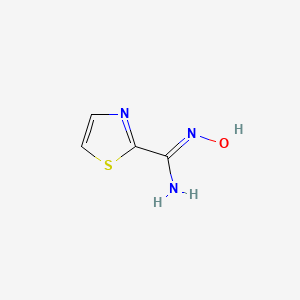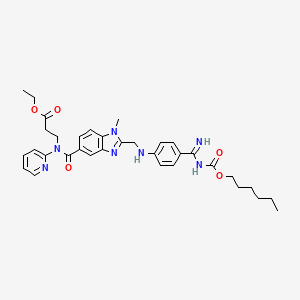![molecular formula C13H15N3O B6300249 2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 459198-26-6](/img/structure/B6300249.png)
2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one, or 2-DMPAM, is an organic compound belonging to the class of heterocyclic compounds. It is a substituted pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 6. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications.
作用机制
2-DMPAM acts as a substrate for enzymes, such as urease, and as a fluorescent probe for the detection of nucleic acids. It is also a substrate for the enzymatic synthesis of purines and pyrimidines. When used as a fluorescent probe, it binds to double-stranded DNA and fluoresces in the presence of ultraviolet light.
Biochemical and Physiological Effects
2-DMPAM has been studied for its biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of cancer cell lines, including breast and ovarian cancer cells. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that it can reduce the size of tumors in mice.
实验室实验的优点和局限性
2-DMPAM has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in organic solvents. It also has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is not very stable in aqueous solutions, and it can be toxic at high concentrations.
未来方向
There are several potential future directions for research on 2-DMPAM. It could be studied further for its potential therapeutic applications, such as the treatment of cancer and other diseases. It could also be studied for its potential as a fluorescent probe for the detection of nucleic acids. Additionally, it could be studied further for its potential as a catalyst for organic reactions. Finally, it could be studied further for its potential as a substrate for the synthesis of other compounds.
合成方法
2-DMPAM can be synthesized by several methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. The Biginelli reaction is a three-component condensation of a formaldehyde, an aldehyde, and an ethyl acetoacetate to form a pyrimidine. The Ugi reaction, also known as the Ugi four-component reaction, is a multi-component condensation of an aldehyde, a primary amine, an isocyanide, and a carboxylic acid to form a pyrimidine. The Passerini reaction is a three-component condensation of an aldehyde, a carboxylic acid, and an amine to form a pyrimidine.
科学研究应用
2-DMPAM has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a catalyst for organic reactions, and as a fluorescent probe for the detection of nucleic acids. It has been used as a substrate for the enzymatic synthesis of purines and pyrimidines and as a building block for the synthesis of more complex heterocycles. It has also been used as a substrate for the detection of enzymes, such as urease, and as a fluorescent probe for the detection of DNA.
属性
IUPAC Name |
2-(3,4-dimethylanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-11(6-9(8)2)15-13-14-10(3)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIRZTOXGBNJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)








